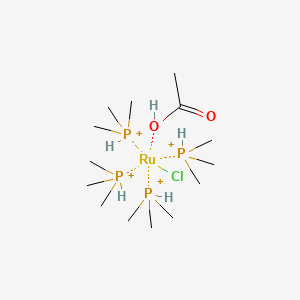
Acetic acid;chlororuthenium;trimethylphosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;chlororuthenium;trimethylphosphanium is a complex compound that combines the properties of acetic acid, chlororuthenium, and trimethylphosphanium. Each of these components contributes unique characteristics to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;chlororuthenium;trimethylphosphanium typically involves the reaction of chlororuthenium complexes with trimethylphosphanium salts in the presence of acetic acid. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. The process may involve multiple steps, including the preparation of intermediate compounds and purification stages to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process. Safety measures are crucial due to the potential hazards associated with handling chlororuthenium and other reactive chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;chlororuthenium;trimethylphosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, oxidation may yield ruthenium oxides, while reduction could produce lower oxidation state ruthenium complexes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Acetic acid;chlororuthenium;trimethylphosphanium has diverse applications in scientific research, including:
Chemistry: The compound is used as a catalyst in various organic synthesis reactions, facilitating the formation of complex molecules.
Biology: It can be employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Research into potential therapeutic applications, such as anticancer agents, is ongoing.
Industry: The compound’s catalytic properties make it valuable in industrial processes, including polymerization and fine chemical production.
Mécanisme D'action
The mechanism of action of acetic acid;chlororuthenium;trimethylphosphanium involves its interaction with molecular targets through coordination chemistry. The ruthenium center can form bonds with various ligands, influencing the reactivity and stability of the compound. Pathways involved in its action may include electron transfer, ligand exchange, and activation of substrates for catalytic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in industry and research.
Chlororuthenium complexes: Various chlororuthenium compounds with different ligands and oxidation states.
Trimethylphosphanium salts: Phosphorus-containing compounds used in organic synthesis and catalysis.
Uniqueness
Acetic acid;chlororuthenium;trimethylphosphanium is unique due to the combination of properties from its constituent components. The presence of both ruthenium and phosphorus elements allows for versatile reactivity and catalytic potential, distinguishing it from simpler compounds like acetic acid or individual chlororuthenium complexes.
Propriétés
Formule moléculaire |
C14H44ClO2P4Ru+4 |
|---|---|
Poids moléculaire |
504.9 g/mol |
Nom IUPAC |
acetic acid;chlororuthenium;trimethylphosphanium |
InChI |
InChI=1S/4C3H9P.C2H4O2.ClH.Ru/c4*1-4(2)3;1-2(3)4;;/h4*1-3H3;1H3,(H,3,4);1H;/q;;;;;;+1/p+3 |
Clé InChI |
ZFYDWOCBCWZINL-UHFFFAOYSA-Q |
SMILES canonique |
CC(=O)O.C[PH+](C)C.C[PH+](C)C.C[PH+](C)C.C[PH+](C)C.Cl[Ru] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-benzylideneamino]pyrazine-2-carboxamide](/img/structure/B14094903.png)
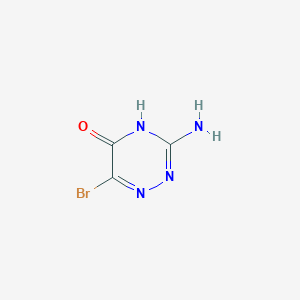
![3-(2-fluorobenzyl)-8-(3-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14094913.png)
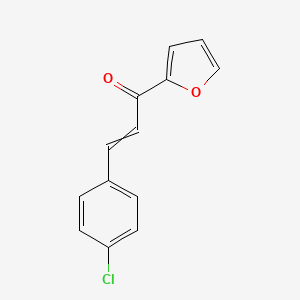
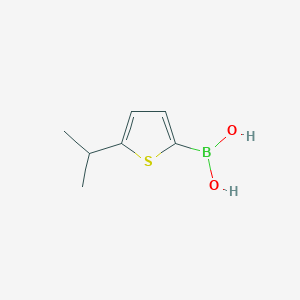
![1-[4-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094929.png)
![[8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14094931.png)

![{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14094936.png)
![5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14094939.png)
![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094941.png)
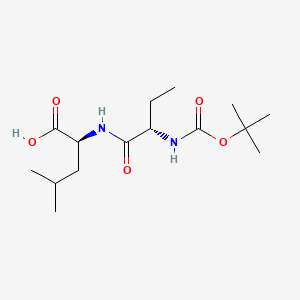
![4,4\'-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2\'-bipyridine](/img/structure/B14094953.png)
![N'-[(Z)-(3-hydroxyphenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14094957.png)
